molecular formula C17H19N3O B5804312 N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No. B5804312
M. Wt: 281.35 g/mol
InChI Key: MMNTVKDITYUZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, also known as EBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for use in biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell growth and proliferation. N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit the activity of several enzymes that are involved in DNA synthesis and repair, which may contribute to its anti-cancer effects. Additionally, N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to modulate the activity of various signaling pathways that are involved in cell survival and death.
Biochemical and Physiological Effects:
N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In animal studies, N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments is its unique structure, which makes it a promising candidate for use in various biochemical and physiological studies. Additionally, the synthesis method for N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been optimized to produce high yields of the compound with high purity. However, one of the limitations of using N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. One area of research is to further elucidate the mechanism of action of N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine and identify the cellular pathways that are involved in its anti-cancer and neuroprotective effects. Additionally, future research could focus on the development of N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine derivatives that have improved pharmacokinetic properties and increased potency. Finally, N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine could be used as a lead compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion:
N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is a unique chemical compound that has been extensively studied for its potential use in various scientific research applications. The synthesis method for N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been optimized to produce high yields of the compound with high purity. N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have anti-cancer and neuroprotective effects, and may be useful in the treatment of inflammatory diseases. Future research on N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine could focus on elucidating its mechanism of action, developing N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine derivatives with improved pharmacokinetic properties, and using N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis method for N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine involves a multi-step process that includes the reaction of 2-ethoxybenzaldehyde with methylamine to form the intermediate Schiff base, which is then reduced with sodium borohydride to form the final product. This method has been optimized to produce high yields of N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine with high purity.

Scientific Research Applications

N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in various scientific research applications. Some of the most promising areas of research include cancer biology, neurobiology, and drug discovery. N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neurobiology, N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-ethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been used in drug discovery to identify new compounds that may have therapeutic potential.

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-21-16-11-7-4-8-13(16)12-18-17-19-14-9-5-6-10-15(14)20(17)2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNTVKDITYUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-2-yl)-amine

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